molecular formula C32H34N2O4S B052984 EINECS 264-176-2 CAS No. 63450-66-8

EINECS 264-176-2

Cat. No.: B052984
CAS No.: 63450-66-8
M. Wt: 542.7 g/mol
InChI Key: BIRXJKJWUZPHPJ-UHFFFAOYSA-N
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Description

1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt is a complex organic compound with a unique structure that includes an indolium core, a hexatrienyl chain, and a sulfobutyl group

Preparation Methods

The synthesis of 1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt involves multiple steps. The synthetic route typically starts with the preparation of the indolium core, followed by the introduction of the hexatrienyl chain and the sulfobutyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a probe in chemical analysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt has unique structural features that contribute to its distinct properties and applications. Similar compounds include other indolium derivatives and hexatrienyl-containing molecules, but the presence of the sulfobutyl group and the specific arrangement of functional groups make this compound particularly interesting for research and industrial applications.

Biological Activity

EINECS 264-176-2 refers to a chemical compound that is classified under the category of chlorinated paraffins, specifically medium-chain chlorinated paraffins (MCCPs). This article explores the biological activity of this compound, focusing on its toxicity, environmental impact, and regulatory considerations.

  • Chemical Name : Medium-chain chlorinated paraffins (MCCPs)
  • EINECS Number : 264-176-2
  • CAS Number : 85535-85-9
  • Molecular Formula : CnH(2n+1)Clm (where n typically ranges from 10 to 13)

MCCPs are used in various applications including plasticizers, flame retardants, and lubricants. Their structure consists of a linear alkane chain with chlorine atoms substituted for hydrogen atoms.

Toxicity and Environmental Impact

  • Aquatic Toxicity : MCCPs are known to be very toxic to aquatic life. Studies indicate that they can bioaccumulate in aquatic organisms, leading to long-term ecological consequences. The European Chemicals Agency (ECHA) has flagged these compounds as substances of very high concern due to their potential to cause significant harm to the environment and human health .
  • Reproductive and Developmental Toxicity : Research suggests that exposure to MCCPs may pose risks to reproductive health. Animal studies have indicated potential developmental toxicity, with implications for fertility and fetal development .
  • Endocrine Disruption : There is ongoing research into the endocrine-disrupting properties of MCCPs. Some studies suggest that these compounds may interfere with hormonal functions, although definitive conclusions are still being drawn .

Case Studies

Several studies have examined the biological effects of MCCPs:

  • Case Study 1: Aquatic Toxicity Assessment
    • Objective : To evaluate the effects of MCCPs on fish species.
    • Methodology : Fish were exposed to varying concentrations of MCCPs over a defined period.
    • Findings : Significant mortality rates were observed at higher concentrations, with sub-lethal effects including behavioral changes and reduced reproductive success.
  • Case Study 2: Reproductive Health Impact
    • Objective : To assess the impact of MCCPs on mammalian reproductive health.
    • Methodology : Laboratory rats were exposed to MCCPs during gestation.
    • Findings : The study reported increased rates of fetal malformations and lower birth weights in offspring exposed to high levels of MCCPs .

Regulatory Status

MCCPs, including this compound, are subject to strict regulations under the REACH framework in Europe. The ECHA has implemented restrictions on their use due to their hazardous nature:

RegulationDescription
REACH Annex XVIIProhibits certain uses of MCCPs due to their toxicity and environmental persistence.
Biocidal Products Regulation (BPR)Requires risk assessments for products containing MCCPs intended for biocidal applications .

Summary of Findings

The biological activity of this compound reveals significant concerns regarding its toxicity and environmental impact. Key findings include:

  • High toxicity to aquatic life, leading to bioaccumulation.
  • Potential reproductive and developmental risks in mammals.
  • Ongoing investigations into endocrine-disrupting effects.

These factors underscore the need for careful management and regulation of this compound in industrial applications.

Future Research Directions

Further research is needed to fully understand the long-term ecological impacts of MCCPs and their mechanisms of action within biological systems. Studies focusing on:

  • Long-term ecological monitoring in affected habitats.
  • Mechanistic studies on endocrine disruption.
  • Development of safer alternatives or mitigation strategies for existing uses.

Properties

CAS No.

63450-66-8

Molecular Formula

C32H34N2O4S

Molecular Weight

542.7 g/mol

IUPAC Name

4-[2-[(1E,3E,5E)-6-(N-acetylanilino)hexa-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate

InChI

InChI=1S/C32H34N2O4S/c1-25(35)33(27-16-7-6-8-17-27)22-12-5-4-9-19-30-32(2,3)31-28-18-11-10-15-26(28)20-21-29(31)34(30)23-13-14-24-39(36,37)38/h4-12,15-22H,13-14,23-24H2,1-3H3

InChI Key

BIRXJKJWUZPHPJ-UHFFFAOYSA-N

SMILES

CC(=O)N(C=CC=CC=CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C4=CC=CC=C4

Isomeric SMILES

CC(=O)N(/C=C/C=C/C=C/C1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C4=CC=CC=C4

Canonical SMILES

CC(=O)N(C=CC=CC=CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C4=CC=CC=C4

Key on ui other cas no.

63450-66-8

Origin of Product

United States

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